molecular formula C23H18BrN5 B2715042 3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866867-04-1

3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

货号: B2715042
CAS 编号: 866867-04-1
分子量: 444.336
InChI 键: LMOHXIXGKXMQQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with a bromophenyl and a phenethyl group attached. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .

准备方法

The synthesis of 3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and may require elevated temperatures and specific solvents to achieve the desired product .

化学反应分析

3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(3-bromophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit promising anticancer properties. For instance, derivatives of quinazoline structures have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that quinazoline derivatives could induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and death .

Antihistaminic Properties

Compounds containing the quinazoline structure have shown potential as H1-antihistamines. Research indicates that modifications to the quinazoline framework can lead to enhanced antihistaminic activity with reduced sedation effects compared to traditional antihistamines like chlorpheniramine maleate. The structure's ability to interact with histamine receptors makes it a candidate for developing new antihistaminic drugs .

Antimicrobial Activity

The antimicrobial potential of triazole and quinazoline derivatives has been explored extensively. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The incorporation of bromophenyl groups has been linked to increased antimicrobial efficacy, suggesting that this compound could be further evaluated for its antimicrobial properties .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions often starting from readily available precursors. The introduction of the bromophenyl group can enhance the compound's lipophilicity and biological activity. Various synthetic routes have been documented in literature that detail the preparation of this compound and its analogs .

Case Study 1: Anticancer Screening

A series of quinazoline derivatives were synthesized and screened for anticancer activity against human breast cancer cells (MCF-7). Among these compounds, one derivative exhibited IC50 values significantly lower than that of doxorubicin, indicating a strong potential for further development as an anticancer agent .

Case Study 2: Antihistaminic Evaluation

In vivo studies on guinea pigs showed that a related compound with a similar triazoloquinazoline structure provided significant protection against histamine-induced bronchospasm without causing sedation. This highlights the potential for developing non-sedative antihistamines from this chemical class .

作用机制

相似化合物的比较

3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

生物活性

The compound 3-(3-bromophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine represents a novel class of triazoloquinazoline derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18BrN5\text{C}_{19}\text{H}_{18}\text{BrN}_{5}

This structure features a bromophenyl group and a phenethyl moiety linked to a triazoloquinazoline core, which is critical for its biological activity.

Anticancer Activity

Research indicates that triazoloquinazoline derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, the presence of the triazole ring has been linked to enhanced interaction with cellular targets involved in tumor growth regulation .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies suggest that it can inhibit key inflammatory mediators such as phospholipase A2 and proteases. For instance, related quinazoline derivatives demonstrated protective effects against acetic acid-induced colitis in rat models, suggesting potential for treating inflammatory bowel diseases .

Neuroprotective Properties

Triazoloquinazolines have also been studied for their neuroprotective effects. Compounds within this class have been evaluated for their ability to modulate adenosine receptors (particularly A3 receptors), which play a crucial role in neuroinflammation and neuroprotection. The modulation of these receptors may lead to reduced neuronal damage in conditions such as stroke or neurodegenerative diseases .

  • Receptor Modulation : The compound interacts with various G-protein coupled receptors (GPCRs), particularly adenosine receptors, influencing intracellular signaling pathways that regulate inflammation and apoptosis.
  • Enzyme Inhibition : Inhibitory activity against phospholipase A2 suggests a mechanism where the compound reduces the production of pro-inflammatory mediators, thereby mitigating inflammation.
  • Cell Cycle Regulation : The ability to induce cell cycle arrest in cancer cells is likely linked to its structural properties that facilitate binding to specific cellular targets involved in cell division.

Study on Anti-inflammatory Activity

In a controlled study involving rats with induced ulcerative colitis, compounds structurally related to this compound were administered at varying dosages. The results indicated that at a dosage of 50 mg/kg, one derivative showed a protection rate of 79.78%, outperforming dexamethasone (0.01 mg/kg) which provided 75.30% protection. This highlights the potential of this class of compounds in treating inflammatory conditions .

Neuroprotective Study

A study evaluated the effects of similar triazoloquinazolines on neuronal cell cultures subjected to oxidative stress. Results indicated significant reductions in cell death and improved viability when treated with these compounds, suggesting their utility in developing therapies for neurodegenerative diseases .

属性

IUPAC Name

3-(3-bromophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5/c24-18-10-6-9-17(15-18)21-23-26-22(25-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)29(23)28-27-21/h1-12,15H,13-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOHXIXGKXMQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。